

A Comparative Analysis of Tyrosylleucine and Other Neuroactive Dipeptides in Modulating Neuronal Function

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Compound of Interest		
Compound Name:	Tyrosylleucine TFA	
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This guide provides a comparative overview of the neuroactive dipeptide Tyrosylleucine (Tyr-Leu) and its efficacy relative to other neuroactive dipeptides. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to facilitate further investigation and therapeutic development.

Introduction to Neuroactive Dipeptides

Dipeptides, consisting of two amino acids, have emerged as significant modulators of neuronal activity. Their small size allows for potential transport across the blood-brain barrier, enabling direct interaction with central nervous system targets. Among these, Tyrosylleucine has demonstrated notable antidepressant-like effects in preclinical studies. This guide compares the efficacy of Tyr-Leu with other structurally similar and functionally relevant neuroactive dipeptides.

Comparative Efficacy of Neuroactive Dipeptides

The primary neuroactive effects observed for Tyrosylleucine and related dipeptides are their antidepressant and cognitive-enhancing properties. The following table summarizes the quantitative data from key preclinical studies.



Dipeptide	Test Model	Administrat	Effective Dose Range	Observed Effect	Reference
Tyrosylleucin e (Tyr-Leu)	Forced Swim Test (Mouse)	Intraperitonea I (i.p.)	0.1 - 30 mg/kg	Significant decrease in immobility time.[1]	Mizushige et al., 2020
Forced Swim Test (Mouse)	Intracerebrov entricular (i.c.v.)	0.1 - 1.0 nmol/mouse	Significant decrease in immobility time.[1]	Mizushige et al., 2020	
Forced Swim Test (Mouse)	Oral (p.o.)	30 - 100 mg/kg	Significant decrease in immobility time.[1]	Mizushige et al., 2020	
Tail Suspension Test (Mouse)	Intraperitonea I (i.p.)	10 - 30 mg/kg	Significant decrease in immobility time.[1]	Mizushige et al., 2020	
Hippocampal Cell Proliferation	Intraperitonea I (i.p.)	30 mg/kg	Increased c-Fos, BrdU, and doublecortin expression. [1]	Mizushige et al., 2020	
Phenylalanin e-Leucine (Phe-Leu)	Forced Swim Test (Mouse)	Intraperitonea	30 mg/kg	Exhibited antidepressa nt-like activity.	Mizushige et al., 2020
Tryptophan- Leucine (Trp- Leu)	Forced Swim Test (Mouse)	Intraperitonea I (i.p.)	30 mg/kg	Exhibited antidepressa nt-like activity.	Mizushige et al., 2020
Tyrosyl- Proline (Tyr- Pro)	Morris Water Maze	Oral (p.o.)	10 mg/kg/day	Improved spatial learning	Unno et al., 2024







(SAMP8 ability and mice) reduced amyloid-β accumulation.

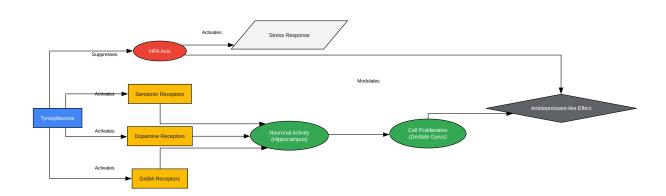
Signaling Pathways and Mechanisms of Action

The neuroactive effects of these dipeptides are attributed to their interaction with various signaling pathways.

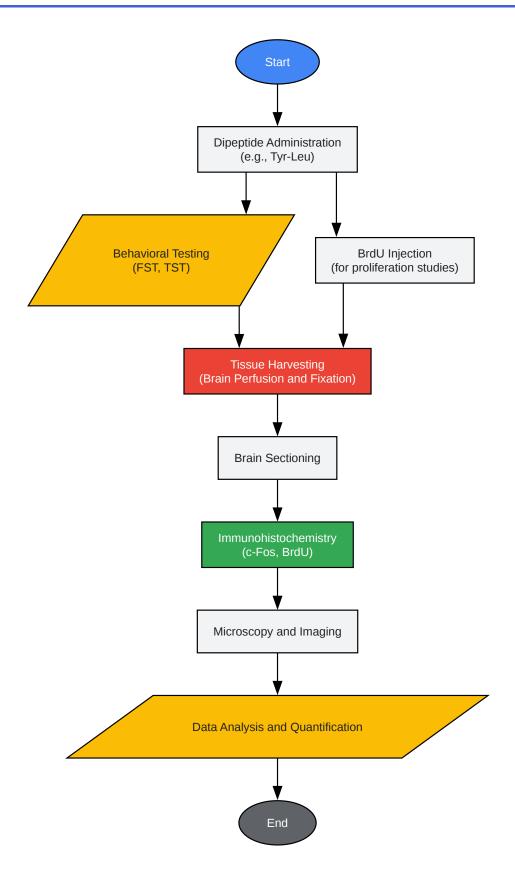
Tyrosylleucine's Proposed Signaling Pathway

Tyrosylleucine's antidepressant-like effects appear to be mediated through a unique pathway that is independent of the Brain-Derived Neurotrophic Factor (BDNF), a common target for many antidepressants. Instead, its mechanism is thought to involve the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis and interaction with key neurotransmitter systems.









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References

- 1. Tricyclic antipsychotics and antidepressants can inhibit α5-containing GABAA receptors by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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